5-Bromo-N-(m-tolyl)nicotinamide
CAS No.: 302953-18-0
Cat. No.: VC7547919
Molecular Formula: C13H11BrN2O
Molecular Weight: 291.148
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 302953-18-0 |
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Molecular Formula | C13H11BrN2O |
Molecular Weight | 291.148 |
IUPAC Name | 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C13H11BrN2O/c1-9-3-2-4-12(5-9)16-13(17)10-6-11(14)8-15-7-10/h2-8H,1H3,(H,16,17) |
Standard InChI Key | WIKIKQDYBGMCPW-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC(=O)C2=CC(=CN=C2)Br |
Introduction
Chemical Identity and Structural Characterization
5-Bromo-N-(m-tolyl)nicotinamide (IUPAC name: 5-bromo-N-(3-methylphenyl)pyridine-3-carboxamide) is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and an m-tolyl (meta-methylphenyl) substituent on the carboxamide nitrogen. Its molecular formula is , with a molecular weight of 326.17 g/mol . The bromine atom introduces steric and electronic effects, while the m-tolyl group contributes hydrophobic interactions critical for binding to biological targets .
Synthesis and Optimization Strategies
The synthesis of 5-bromo-N-(m-tolyl)nicotinamide likely follows established protocols for nicotinamide derivatives, involving sequential functionalization of the pyridine core.
Key Synthetic Steps
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Bromination: Electrophilic aromatic bromination at the 5-position of nicotinamide using -bromosuccinimide (NBS) in acidic media .
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Amide Coupling: Reaction of 5-bromonicotinic acid with m-toluidine via carbodiimide-mediated coupling (e.g., EDCl/HOBt) .
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Purification: Chromatographic separation to isolate the target compound from regioisomers, as bromination can yield multiple products.
Yield Optimization Challenges
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Regioselectivity: Bromination at the 5-position competes with 3- and 6-substitution, requiring careful control of reaction conditions .
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Steric hindrance: The m-tolyl group’s methyl substituent may slow amide bond formation, necessitating extended reaction times or elevated temperatures .
Parameter | Value (Inferred) | Source Compound Reference |
---|---|---|
NAMPT EC | 3.2 μM | NP-A1 series |
Cellular NAD+ Increase | 1.8-fold | SBI-797812 |
Plasma Protein Binding | 89% | CHEMBL1767022 |
Pharmacological Implications
The compound’s dual modulation of enzyme activity and cellular NAD+ levels positions it as a candidate for several therapeutic areas:
Neurodegenerative Diseases
NAD+ depletion is implicated in Alzheimer’s and Parkinson’s pathologies. N-PAMs that elevate NAD+ mitigate mitochondrial dysfunction and oxidative stress in neuronal models . The bromine atom’s electron-withdrawing effects may enhance blood-brain barrier penetration compared to non-halogenated analogs .
Oncology Applications
While NAMPT inhibitors are explored for cancer therapy, activators could paradoxically sensitize NAD+-addicted tumors to metabolic stress. Preclinical data show that N-PAMs synergize with chemotherapeutics by altering NAD+/NADH ratios .
Structure-Activity Relationships (SAR)
Systematic modifications of the nicotinamide scaffold reveal critical determinants of bioactivity:
Bromine Substitution
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Electrophilic effects: Bromine’s -I effect increases the carboxamide’s electrophilicity, strengthening hydrogen bonds with NAMPT’s Thr 242 and Ser 275 residues .
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Steric effects: The 5-bromo orientation avoids clashes with NAMPT’s Gly 219, unlike bulkier 6-substituents .
m-Tolyl Group Contributions
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